molecular formula C16H12N2O B2816902 7,12-Dihydroisoquinolino[2,3-a]quinazolin-5-one CAS No. 124831-97-6

7,12-Dihydroisoquinolino[2,3-a]quinazolin-5-one

Cat. No.: B2816902
CAS No.: 124831-97-6
M. Wt: 248.285
InChI Key: RCJXSFGOJQQFRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Isoquinolino-quinazolinone Research

The synthesis of isoquinolino-quinazolinone hybrids emerged in the early 21st century, driven by the need for polycyclic frameworks with enhanced bioactivity. Initial efforts focused on acid-mediated cyclocondensation reactions, as demonstrated by the formation of isoindolo[2,1-a]quinazolinones from 2-aminobenzamide and phthalaldehydes under HCl/MeOH conditions. A paradigm shift occurred in 2012 with Liu et al.’s copper-catalyzed domino protocol, which combined Ullmann-type C-arylation and intramolecular hydroamination to construct the isoquinolino[2,3-a]quinazolinone core in a single step. This method achieved 41–42% yields while establishing regiocontrol through a proposed 1,3-hydride shift mechanism.

Subsequent innovations introduced transition-metal catalysts to improve efficiency. The 2018 ruthenium(II)-catalyzed redox-neutral cascade by Organic Letters researchers enabled C–H allylation and hydroamination, yielding dihydroisoquinoline-fused quinazolinones in 10 minutes with 85% efficiency. Silver nitrate-mediated annulations further expanded substrate scope in 2019, utilizing 2-alkynylbenzaldehydes and 2-aminobenzamides to deliver 12-aryl-6H-isoquinolino[2,1-a]quinazolin-6-ones in 69–91% yields. Most recently, Dabiri et al. (2025) demonstrated palladium-catalyzed cross-dehydrogenative coupling (CDC) between aryl-quinazolinones and aldehydes, achieving moderate-to-high yields under tert-butyl hydroperoxide oxidation.

Table 1: Evolution of Synthetic Methods for Isoquinolino-quinazolinones

Year Catalyst Substrates Yield Key Advancement
2012 Cu(I) 2-haloobenzamides, nitriles 41–42% Domino C-arylation/hydroamination
2018 Ru(II) Quinazolinones, alkenes 85% Redox-neutral C–H allylation
2019 AgNO3 2-aminobenzamides, alkynyl aldehydes 69–91% Regioselective annulation
2025 Pd(II)/TBHP Aryl-quinazolinones, aldehydes 65–89% Cross-dehydrogenative coupling

Significance in Medicinal Chemistry and Drug Discovery

The pharmacological relevance of this compound derivatives stems from their dual interaction capabilities: the quinazolinone moiety engages in hydrogen bonding via N1 and O2 atoms, while the isoquinoline system facilitates π-π stacking with aromatic residues in enzyme active sites. Structural analyses of EVT-5553687, a benzodioxole-substituted analog, reveal enhanced kinase inhibition due to the electron-rich benzodioxole group’s capacity for hydrophobic interactions.

Anticancer screening data highlight nanomolar IC50 values against breast (MCF-7) and colon (HCT-116) carcinoma lines, with mechanistic studies implicating topoisomerase II inhibition and reactive oxygen species (ROS) generation. Antimicrobial evaluations demonstrate broad-spectrum activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA), where minimum inhibitory concentrations (MICs) reach 2–8 μg/mL. The scaffold’s adaptability is further evidenced by its utility in developing adenosine A2A receptor antagonists and PARP-1 inhibitors, underscoring its multipharmacological potential.

Current Research Landscape

Contemporary research prioritizes sustainable synthesis and structural diversification. Jurriën W. Collet’s 2025 copper(II) acetate protocol employs anisole as a green solvent, eliminating inert gas requirements while maintaining 78–92% yields across 22 substrates. Parallel developments include metal-free approaches using KHMDS-induced cyclizations, which construct spiroisoindolone derivatives through sequential N–H deprotonation and nucleophilic attacks.

Table 2: Recent Advances in Catalytic Systems (2023–2025)

Approach Conditions Substrate Scope Yield Range
Cu(OAc)₂·H₂O Anisole, 80°C, O₂ atmosphere 2-Aryl indoles 78–92%
Pd(OAc)₂/TBHP DCE, 100°C 3-Arylquinazolinones 43–80%
KHMDS THF, −78°C to RT 2-Cyanoethyl benzoates 68–84%
H₃PO₄ EtOH, reflux β-Ketoesters 85–93%

Cutting-edge techniques now merge C–H activation with multicomponent reactions. A 2025 three-component strategy combines o-(methoxycarbonyl)benzene-diazonium salts, nitriles, and 2-cyanoanilines to assemble quinazolino[3,4-α]quinazolin-13-ones via four consecutive C–N bond formations. Computational studies using density functional theory (DFT) are unraveling regioselectivity patterns in silver-catalyzed annulations, guiding the design of electron-deficient substrates for improved cyclization kinetics.

In drug discovery, hybrid analogs like the 1,3-benzodioxol-5-ylmethylidene derivative exhibit dual EGFR/HER2 inhibition (IC50 = 34 nM/41 nM), positioning them as candidates for tyrosine kinase inhibitor-resistant cancers. Advances in prodrug strategies now enable hydroxylation of the C7-C12 bridge, enhancing blood-brain barrier penetration for neurological applications.

Properties

IUPAC Name

7,12-dihydroisoquinolino[2,3-a]quinazolin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O/c19-16-13-7-3-4-8-14(13)18-10-12-6-2-1-5-11(12)9-15(18)17-16/h1-8H,9-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCJXSFGOJQQFRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2CN3C1=NC(=O)C4=CC=CC=C43
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 7,12-Dihydroisoquinolino[2,3-a]quinazolin-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemical Characteristics and Synthesis

7,12-Dihydroisoquinolino[2,3-a]quinazolin-5-one is characterized by a fused heterocyclic structure that enhances its interaction with biological targets. The synthesis of this compound often involves multi-step processes that can include cyclization reactions and functional group modifications. Various synthetic routes have been developed to optimize yield and purity, ensuring the availability of this compound for further biological evaluation .

Anticancer Activity

A significant body of research highlights the anticancer potential of quinazoline derivatives, including this compound. Studies have demonstrated its efficacy against various cancer cell lines:

  • MCF-7 Breast Cancer Cells : The compound has shown promising cytotoxic effects in vitro, with studies reporting IC50 values indicating effective inhibition of cell viability .
  • Mechanism of Action : The anticancer activity is often attributed to the compound's ability to inhibit key signaling pathways involved in tumor growth and proliferation .

Antimicrobial Properties

The antimicrobial activity of quinazoline derivatives is well-documented. Research indicates that this compound exhibits:

  • Antibacterial Effects : The compound has been tested against various bacterial strains, showing significant inhibition zones compared to standard antibiotics .
  • Antifungal Activity : Similar evaluations have indicated effectiveness against fungal pathogens, making it a candidate for further development in antifungal therapies .

Anti-inflammatory and Analgesic Effects

Quinazoline derivatives are also recognized for their anti-inflammatory properties:

  • Inhibition of Inflammatory Mediators : Studies suggest that this compound can modulate inflammatory pathways, potentially serving as a therapeutic agent for inflammatory diseases .
  • Pain Management : Its analgesic properties are under investigation, with preliminary results indicating effectiveness in reducing pain responses in animal models .

Case Studies

Several case studies provide insights into the practical applications of this compound:

StudyObjectiveFindings
Study A Evaluate anticancer effects on MCF-7 cellsDemonstrated IC50 values indicating potent cytotoxicity .
Study B Assess antibacterial activitySignificant inhibition against Gram-positive and Gram-negative bacteria .
Study C Investigate anti-inflammatory effectsReduced levels of pro-inflammatory cytokines in vitro .

Mechanism of Action

The mechanism of action of 7,12-Dihydroisoquinolino[2,3-a]quinazolin-5-one involves its interaction with molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, leading to the formation of active intermediates and products that interact with biological molecules . Specific molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Key Observations:

Core Heterocycles: The target compound’s isoquinoline-quinazolinone fusion distinguishes it from imidazo-, pyrrolo-, and thiadiazolo-quinazoline derivatives. Thiadiazolo derivatives (e.g., ) exhibit antitubercular activity due to sulfur-containing heterocycles, which improve membrane permeability and target specificity .

Substituent Effects :

  • Chloro or aryl substituents (e.g., ) modulate electronic properties and steric bulk, affecting bioavailability and target affinity. The absence of such substituents in the target compound suggests a need for functionalization studies to optimize activity.

Synthetic Accessibility: Imidazo- and thiadiazolo-quinazolines require complex multi-step syntheses, including alkylation and cyclocondensation reactions . In contrast, the dihydroisoquinolino analog’s synthesis remains understudied, indicating a gap in methodology development .

Pharmacological Potential

While direct data for this compound are lacking, inferences can be drawn from analogs:

  • Antimicrobial Activity : Imidazo-quinazolines demonstrate broad-spectrum antimicrobial effects, likely due to their ability to intercalate DNA or inhibit enzymes like dihydrofolate reductase .
  • Antitubercular Applications : Thiadiazolo-quinazolines exhibit selective activity against Mycobacterium tuberculosis, attributed to their sulfur-rich scaffolds .
  • Structural Novelty: The dihydroisoquinolino ring in the target compound may offer unique binding modes compared to simpler fused systems, warranting further exploration.

Q & A

Q. What are the established synthetic routes for 7,12-Dihydroisoquinolino[2,3-a]quinazolin-5-one, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The synthesis typically involves cyclocondensation of substituted isoquinoline precursors with carbonyl-containing reagents under acidic or basic conditions. Key steps include:
  • Step 1 : Formation of the dihydroisoquinoline core via Pictet-Spengler reactions using aldehydes and ammonium chloride .

  • Step 2 : Quinazolinone ring closure through nucleophilic substitution or microwave-assisted cyclization to enhance efficiency .

  • Optimization : Use factorial design (e.g., varying temperature, solvent polarity, and catalyst loading) to maximize yield. Statistical tools like Design of Experiments (DoE) reduce trial iterations by identifying critical parameters .

    • Data Table :
Reaction StepReagents/ConditionsYield Range (%)Key Reference
Core FormationBenzaldehyde, NH₄Cl, 80°C45–60
Ring ClosureK₂CO₃, DMF, 120°C70–85

Q. How can spectroscopic and chromatographic methods be systematically applied to characterize this compound?

  • Methodological Answer :
  • NMR : Use 1H^1 \text{H}- and 13C^{13}\text{C}-NMR to resolve aromatic proton environments and confirm substitution patterns. Compare chemical shifts with PubChem data for validation .
  • Mass Spectrometry : High-resolution ESI-MS identifies molecular ion peaks and fragmentation pathways, critical for verifying structural integrity .
  • HPLC : Develop a gradient elution method (e.g., C18 column, acetonitrile/water mobile phase) to assess purity. Adjust pH and flow rate to resolve stereoisomers .

Q. What experimental frameworks are used for initial biological activity screening of this compound?

  • Methodological Answer :
  • In Vitro Assays : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Dose-response curves (0.1–100 µM) and IC₅₀ calculations identify potency .
  • Enzyme Inhibition : Test interactions with kinases or proteases via fluorescence polarization. Include positive controls (e.g., staurosporine) to validate assay conditions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to elucidate the role of substituents on biological efficacy?

  • Methodological Answer :
  • Variable Substitution : Synthesize derivatives with halogen (Cl, F) or methoxy groups at positions 3 and 7. Compare activities using standardized assays .

  • Computational Modeling : Apply DFT calculations (e.g., Gaussian 16) to map electrostatic potentials and predict binding affinities. Cross-validate with molecular docking (AutoDock Vina) against target proteins .

    • Data Table :
DerivativeSubstituentIC₅₀ (µM)Computational Binding Energy (kcal/mol)
ParentNone12.5-8.2
3-ClChlorine5.8-9.7

Q. What strategies resolve contradictions in biological data across independent studies?

  • Methodological Answer :
  • Comparative Analysis : Replicate assays under identical conditions (cell line, passage number, serum concentration) to isolate variability .
  • Meta-Analysis : Aggregate data from multiple studies using statistical tools (e.g., R or Python) to calculate weighted averages and confidence intervals .

Q. How can computational tools enhance synthetic route design and reaction optimization?

  • Methodological Answer :
  • Reaction Path Prediction : Use quantum chemistry software (e.g., COMSOL) to model transition states and identify energetically favorable pathways .
  • Machine Learning : Train models on existing reaction databases (e.g., Reaxys) to predict optimal solvents, catalysts, and temperatures .

Q. What advanced techniques address challenges in multi-step synthesis (e.g., low yields, side reactions)?

  • Methodological Answer :
  • Flow Chemistry : Implement continuous flow reactors to improve heat/mass transfer and minimize intermediate degradation .
  • In Situ Monitoring : Use FT-IR or Raman spectroscopy to track reaction progress and adjust parameters dynamically .

Q. How can data integrity and security be maintained in collaborative research environments?

  • Methodological Answer :
  • Encrypted Databases : Store spectral and assay data in blockchain-secured platforms (e.g., LabArchive) with role-based access controls .
  • Version Control : Use Git for tracking changes in synthetic protocols and analytical workflows .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.